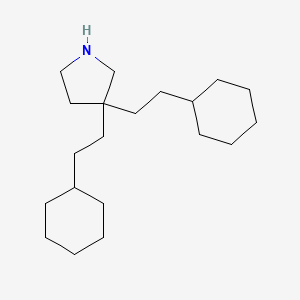

3,3-Bis(2-cyclohexylethyl)pyrrolidine

Description

Properties

IUPAC Name |

3,3-bis(2-cyclohexylethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H37N/c1-3-7-18(8-4-1)11-13-20(15-16-21-17-20)14-12-19-9-5-2-6-10-19/h18-19,21H,1-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIGXACOBCBAZAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCC2(CCNC2)CCC3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H37N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategies for Pyrrolidine Derivatives

Pyrrolidine derivatives like 3,3-Bis(2-cyclohexylethyl)pyrrolidine are typically synthesized via:

- Ring contraction of substituted pyridines

- Iridium-catalyzed reductive azomethine ylide generation followed by cycloaddition

- Nucleophilic substitution on appropriately functionalized precursors

These methods allow for the introduction of complex substituents and stereocontrol, which are critical for compounds with bulky substituents such as cyclohexylethyl groups.

Preparation via Ring Contraction of Pyridines

A recent advanced method involves a photo-promoted ring contraction reaction of pyridine derivatives with silylborane reagents to yield bicyclic pyrrolidine intermediates. This method has broad substrate scope and high functional group tolerance, allowing for the synthesis of highly substituted pyrrolidines.

- Procedure:

Pyridine derivatives react with silylborane under UV irradiation (365 nm) at room temperature for 10 hours, generating an N-boryl-6-silyl-2-azabicyclo[3.1.0]hex-3-ene intermediate. Subsequent treatment with benzoyl chloride leads to N-benzoylation and formation of pyrrolidine derivatives. - Yields:

This method provides good to excellent yields (typically 50-75%) of functionalized pyrrolidines. - Advantages:

- High regio- and stereoselectivity

- Compatibility with alkyl chloride, alkene, alkyne substituents

- Scalable to gram quantities

- Mechanism:

Involves photo-induced 1,2-silyl migration and thermally allowed disrotatory ring closure forming the pyrrolidine ring skeleton. - Relevance:

This strategy can be adapted to introduce bulky alkyl substituents such as cyclohexylethyl groups by selecting appropriate pyridine precursors or functionalized silylboranes.

Iridium-Catalyzed Reductive Azomethine Ylide Generation and Cycloaddition

Another powerful approach involves the generation of azomethine ylides from tertiary amides or lactams via iridium-catalyzed partial reduction, followed by [3+2] cycloaddition with electron-poor alkenes to form substituted pyrrolidines.

- Catalyst and Conditions:

- Catalyst: Vaska’s complex [IrCl(CO)(PPh3)2]

- Reductant: Tetramethyldisiloxane (TMDS)

- Mild conditions, often room temperature

- Scope:

This method tolerates a variety of substituents and can generate both stabilized and unstabilized azomethine ylides, enabling access to pyrrolidines with diverse substitution patterns including bulky groups. - Yields and Selectivity:

Generally good to excellent yields with regio- and diastereoselectivity. - Application:

Suitable for late-stage functionalization and synthesis of highly functionalized pyrrolidines, potentially including 3,3-disubstituted derivatives like this compound.

Nucleophilic Substitution and Mesylate Displacement Routes

Classical approaches involve preparing pyrrolidine rings by nucleophilic substitution on activated intermediates such as mesylates derived from hydroxy-pyrrolidine derivatives.

- Typical Steps:

- Protection of hydroxy-pyrrolidine with benzyl or tert-butyl carbamate groups.

- Conversion of hydroxy groups to mesylates using mesyl chloride and triethylamine at low temperatures (0–5°C).

- Nucleophilic substitution by primary amines or other nucleophiles under controlled temperature and pressure conditions (e.g., 20–150°C, 3–20 MPa).

- Advantages:

- High optical purity retention if optically active starting materials are used.

- Well-established protocols for introducing bulky substituents via amine nucleophiles.

- Example:

Conversion of optically active butyl-1,2,4-trimesylate in tetrahydrofuran with benzylamine at 50–60°C yields pyrrolidine derivatives, which can be further functionalized.

Comparative Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yields |

|---|---|---|---|---|

| Photo-promoted ring contraction of pyridines | Pyridine derivatives, silylborane, UV light (365 nm), benzoyl chloride | Broad functional group tolerance, scalable, stereoselective | Requires UV setup, specialized reagents | 50–75% |

| Iridium-catalyzed azomethine ylide generation | IrCl(CO)(PPh3)2 catalyst, TMDS reductant, electron-poor alkenes | Mild conditions, regio- and diastereoselective, versatile | Catalyst cost, sensitive to substrate scope | Good to excellent |

| Nucleophilic substitution on mesylates | Mesyl chloride, triethylamine, primary amines, THF, elevated temp/pressure | Retains optical purity, classical approach | Multi-step, requires protection/deprotection | High (variable) |

Detailed Research Findings and Notes

Optical Activity:

The use of optically active starting materials (e.g., (S)-3-hydroxy-pyrrolidine derivatives) allows for the preparation of enantiomerically enriched pyrrolidines with high optical yields.Pressure and Temperature Control:

Elevated pressures (up to 20 MPa) and temperatures (up to 150°C) are often employed in nucleophilic substitution steps to facilitate ring closure and substitution reactions.Functional Group Compatibility:

The photo-promoted ring contraction method tolerates sensitive groups such as alkenes, alkynes, and halides, enabling further downstream functionalization.Synthetic Utility: The iridium-catalyzed method enables late-stage diversification of pyrrolidines, which is valuable for medicinal chemistry and drug discovery involving pyrrolidine scaffolds.

Chemical Reactions Analysis

Types of Reactions: 3,3-Bis(2-cyclohexylethyl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

Reduction: Reduction reactions can be used to convert functional groups within the molecule.

Substitution: Nucleophilic substitution reactions are common, where different nucleophiles can replace the existing groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed:

Oxidation: Ketones or alcohols.

Reduction: Alkanes or other reduced forms.

Substitution: Various substituted pyrrolidines depending on the nucleophile used.

Scientific Research Applications

3,3-Bis(2-cyclohexylethyl)pyrrolidine has several applications in scientific research:

Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: The compound may serve as a ligand in biological studies, interacting with various biomolecules.

Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3,3-Bis(2-cyclohexylethyl)pyrrolidine exerts its effects depends on its specific application. For example, in drug design, it may interact with specific molecular targets such as enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

Table 1: Key Analogs in MDM2 Inhibition

Spiroindolone-Pyrrolidine Hybrids

Spiroindolone-pyrrolidine hybrids (e.g., MI-219) share structural similarities with this compound but incorporate a spirooxindole moiety. These compounds exhibit enhanced binding to MDM2 due to the oxindole group mimicking the p53 α-helix. However, stereochemical instability in early analogs necessitated optimization, whereas the rigid cyclohexylethyl groups in this compound provide conformational stability without compromising activity .

Pharmacologically Active Pyrrolidine Derivatives

- 2,5-Bis(pyrrolidinomethyl)hydroquinone (Compound 2): Demonstrates anti-inflammatory and antinociceptive properties. Unlike this compound, this derivative lacks bulky substituents but retains activity via COX-1/COX-2 inhibition, underscoring the versatility of pyrrolidine in diverse therapeutic contexts .

Biological Activity

3,3-Bis(2-cyclohexylethyl)pyrrolidine is a compound belonging to the class of pyrrolidine derivatives, which have garnered interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C_{18}H_{34}N

- Molecular Weight : 270.48 g/mol

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in biological systems. It has been shown to modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This modulation can lead to significant effects on mood regulation and cognitive function.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

- Antidepressant Activity : In animal models, this compound has demonstrated potential antidepressant effects by enhancing serotonergic transmission.

- Anxiolytic Effects : Studies have reported that it may reduce anxiety-like behaviors in rodent models.

- Neuroprotective Properties : Evidence suggests that it could protect neuronal cells from oxidative stress and apoptosis.

Case Study 1: Antidepressant Effects

A study published in Journal of Medicinal Chemistry evaluated the antidepressant-like effects of this compound in a forced swim test. The results indicated a significant reduction in immobility time compared to control groups, suggesting its potential as an antidepressant agent .

Case Study 2: Anxiolytic Properties

In a separate investigation, researchers examined the anxiolytic effects of the compound using the elevated plus maze model. The findings revealed that administration of this compound resulted in increased time spent in open arms, indicative of reduced anxiety levels .

Case Study 3: Neuroprotection

A neuroprotective study assessed the compound's ability to mitigate neuronal cell death induced by oxidative stress. The results demonstrated that treatment with this compound significantly reduced cell death rates in cultured neurons exposed to hydrogen peroxide .

Comparative Analysis with Similar Compounds

| Compound | Molecular Weight (g/mol) | Primary Activity |

|---|---|---|

| This compound | 270.48 | Antidepressant, Anxiolytic |

| Pyrrolidine | 85.12 | CNS stimulant |

| N-Methylpyrrolidine | 99.16 | Analgesic |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,3-Bis(2-cyclohexylethyl)pyrrolidine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A common approach involves alkylation of pyrrolidine derivatives with cyclohexylethyl halides. For example, analogous syntheses of substituted pyrrolidines (e.g., 2-(2-cyclohexylethyl)pyrrolidine) utilize column chromatography (silica gel, CH₂Cl₂/MeOH gradients) for purification, achieving moderate yields (~58%) . Optimization may involve adjusting stoichiometry, reaction time, or solvent polarity. Monitoring via TLC or HPLC is critical to track intermediate formation.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Combine NMR spectroscopy (¹H/¹³C) to verify substituent positions and stereochemistry. For example, in related pyrrolidine derivatives, ¹H NMR chemical shifts for cyclohexyl protons typically appear at δ 1.0–2.0 ppm, while pyrrolidine ring protons resonate at δ 2.5–3.5 ppm . High-resolution mass spectrometry (HRMS) can confirm molecular weight, as demonstrated in spirooxindole-pyrrolidine hybrids with <5 ppm mass accuracy .

Advanced Research Questions

Q. What strategies are effective for analyzing conformational dynamics of this compound in solution and solid states?

- Methodological Answer : X-ray crystallography is ideal for solid-state analysis. For instance, studies on 4-(4-fluorophenyl)-pyrrolidine derivatives revealed semi-chair conformations in pyrrolidine rings and dihedral angles between aromatic substituents (e.g., 31.16–85.87°) . In solution, NOESY NMR can detect spatial proximity between cyclohexyl and pyrrolidine protons, while DFT calculations model energy-minimized conformers.

Q. How can researchers address contradictions in bioactivity data for this compound derivatives?

- Methodological Answer : Discrepancies may arise from impurities, stereochemical variations, or assay conditions. For example, trifluoromethyl-pyrrolidine derivatives showed variable enzyme inhibition depending on stereochemistry [(2S,3S) vs. (2R,3R) configurations] . Validate purity via HPLC (>98%) and replicate assays across multiple cell lines or enzymatic systems. Structure-activity relationship (SAR) studies using analogs (e.g., halogenated or fluorinated derivatives) can isolate critical functional groups .

Q. What catalytic systems are suitable for functionalizing this compound at specific positions?

- Methodological Answer : Ruthenium-catalyzed C–H activation, as used in direct functionalization of pyrrolidine derivatives, enables regioselective modifications . For example, carboxylate-assisted Ru catalysts promote coupling at the α-position of pyrrolidine rings. Alternatively, palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) can introduce aryl/heteroaryl groups to pre-functionalized intermediates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.